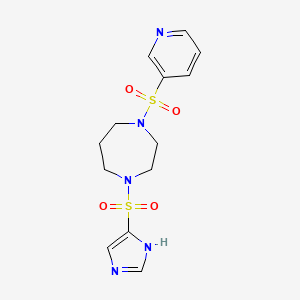

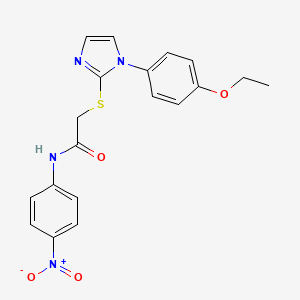

1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a diazepane derivative that contains both imidazole and pyridine moieties, making it a unique and versatile molecule.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

One of the primary applications of sulfonyl and imidazole derivatives, similar to "1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane," is in the synthesis of complex organic compounds. For instance, the efficiency of three-component reactions for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives demonstrates the compound's utility in creating structurally diverse molecules. This method exhibits excellent functional group tolerance and good efficiency, making it a valuable strategy in organic synthesis (Cui et al., 2018).

Catalysis and Synthesis Improvement

The compound's framework is instrumental in catalytic processes and the improvement of synthesis methods for various chemical compounds. For example, sulfonyl azides, closely related to the functional groups in "this compound," are crucial for diazo transfer reactions. They enable the conversion of primary amines to azides, with imidazole-1-sulfonyl azide hydrogen sulfate being highlighted for its stability and efficiency as a reagent (Potter et al., 2016).

Multicomponent Reaction Facilitation

Another application is in the facilitation of multicomponent reactions (MCRs), where the compound's structural elements can promote the synthesis of imidazoles. The use of sulfonic acid-functionalized pyridinium chloride as an efficient and recyclable catalyst in one-pot multi-component condensation reactions underscores the compound's versatility in synthesizing tetrasubstituted imidazoles, which are important in medicinal chemistry and materials science (Zare et al., 2015).

Structural Characterization and Metal Complex Formation

The sulfonyl and imidazolyl moieties within "this compound" also play a crucial role in the structural characterization and formation of metal complexes. These complexes are key in understanding the coordination chemistry of such compounds and their potential applications in catalysis, material science, and as precursors for further chemical transformations (Bermejo et al., 2000).

Propiedades

IUPAC Name |

1-(1H-imidazol-5-ylsulfonyl)-4-pyridin-3-ylsulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4S2/c19-23(20,12-3-1-4-14-9-12)17-5-2-6-18(8-7-17)24(21,22)13-10-15-11-16-13/h1,3-4,9-11H,2,5-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURAXPCEPBLQIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

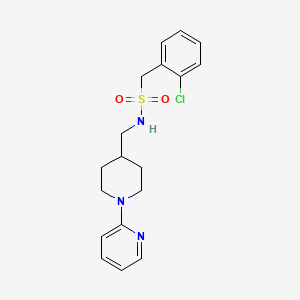

![(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide](/img/structure/B2443754.png)

![(1R,5S)-N,N-dimethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-sulfonamide](/img/structure/B2443757.png)

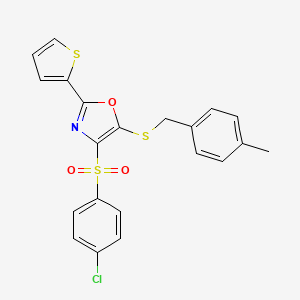

![9-(3,4-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

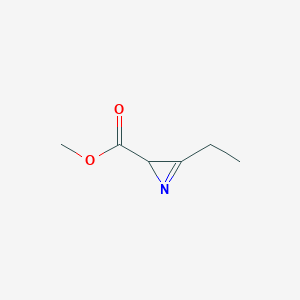

![(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-enamide](/img/structure/B2443764.png)

![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2443768.png)

![2,6-Dihydrotriazolo[4,5-f]benzotriazole-4,8-dione](/img/structure/B2443771.png)

![2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate](/img/structure/B2443776.png)